molecular formula C8H9NO4 B1590486 Dimethyl 1H-pyrrole-2,4-dicarboxylate CAS No. 2818-07-7

Dimethyl 1H-pyrrole-2,4-dicarboxylate

Cat. No.: B1590486
CAS No.: 2818-07-7
M. Wt: 183.16 g/mol
InChI Key: QQPMGRCCMQUJJA-UHFFFAOYSA-N
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Description

Dimethyl 1H-pyrrole-2,4-dicarboxylate (CAS 2818-07-7) is a versatile polysubstituted pyrrole ester with the molecular formula C8H9NO4 and a molecular weight of 183.16 g/mol . This compound serves as a valuable synthetic intermediate and building block in organic and polymer chemistry. Its core research value lies in its application as a precursor for the synthesis of more complex heterocyclic systems, including porphyrins and corroles, which are significant in the development of functional materials . The structure features a pyrrole ring with two methoxycarbonyl groups at the 2 and 4 positions. In the solid state, related pyrrole dicarboxylate derivatives are known to form dimeric structures through intermolecular N—H···O hydrogen bonds, which can influence their crystallographic packing and material properties . According to computational data, it has a density of 1.3±0.1 g/cm³ and a boiling point of 355.0±22.0 °C at 760 mmHg . This product is intended For Research Use Only and is not for human or veterinary or diagnostic use.

Properties

IUPAC Name

dimethyl 1H-pyrrole-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-12-7(10)5-3-6(9-4-5)8(11)13-2/h3-4,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPMGRCCMQUJJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90487801
Record name Dimethyl 1H-pyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90487801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2818-07-7
Record name Dimethyl 1H-pyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90487801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Synthesis:

Step Description Reagents & Conditions Outcome
1 Synthesis of 2,4-dimethyl pyrrole-3,5-diethyl dicarboxylate Reaction of methyl acetoacetate with sodium nitrite aqueous solution, followed by zinc powder reduction, reflux for 1 hour; molar ratio methyl acetoacetate : sodium nitrite : zinc powder = 1.3 : 0.7 : 1.31 Faint yellow solid of 2,4-dimethyl pyrrole-3,5-diethyl dicarboxylate
2 Hydrolysis and conversion to 2,4-dimethyl pyrrole Suspension of above diethyl dicarboxylate in aqueous potassium hydroxide (molar ratio 0.3 : 2) with reflux overnight; acidification with concentrated HCl to pH ~1; extraction with ethyl acetate; drying and distillation at 80 °C under reduced pressure White transparent liquid of 2,4-dimethyl pyrrole
3 Formylation to 3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde Dissolution of 2,4-dimethyl pyrrole in DMF, slow addition of phosphorus oxychloride (molar ratio 40 : 90), stirring overnight at room temperature; quenching in ice water; pH adjustment to 8 with saturated potassium carbonate; extraction with ethyl acetate Thick product of 3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde

This sequence illustrates the preparation of pyrrole derivatives with ester and aldehyde functionalities, which can be adapted by modifying the ester groups to methyl esters to yield this compound.

Alternative Synthetic Approaches

Cyclization Using Diethyl Acetylenedicarboxylate and Amines

  • Reaction of diethyl acetylenedicarboxylate with methylamine or other amines leads to cyclization forming diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate.
  • Subsequent ester exchange or direct use of dimethyl acetylenedicarboxylate can yield the dimethyl ester analog.
  • Industrial methods optimize reaction parameters such as temperature, solvent, and molar ratios to maximize yield and purity.

Vilsmeier–Haack Formylation

  • For functionalization of pyrrole derivatives, Vilsmeier–Haack reaction conditions (phosphorus oxychloride and DMF) are employed to introduce aldehyde groups at specific positions.
  • This method is useful for preparing substituted pyrroles that can be further transformed into dimethyl esters by esterification or transesterification.

Reaction Conditions and Parameters

Parameter Typical Conditions Notes
Solvent DMF, acetum (acetic acid), toluene, chloroform Choice depends on reaction step
Temperature Room temperature to reflux (60–110 °C) Reflux for cyclization and reduction steps
pH Control Acidic (HCl) and basic (KOH, K2CO3) adjustments Critical for hydrolysis and extraction
Molar Ratios Methyl acetoacetate : sodium nitrite : zinc powder = 1.3 : 0.7 : 1.31 Optimized for efficient cyclization and reduction

Research Findings and Yields

  • The patent method reports obtaining faint yellow solid intermediates with high purity after drying for 10–14 hours at room temperature.
  • Hydrolysis and subsequent distillation yield a white transparent liquid pyrrole derivative.
  • Formylation step yields thick products after extraction and drying.
  • TLC and other chromatographic techniques confirm reaction completion.
  • Yields are generally high (>70%) when reaction parameters are optimized.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Product Yield & Purity
Cyclization of methyl acetoacetate with sodium nitrite and zinc powder Methyl acetoacetate, sodium nitrite, zinc powder Acetic acid, reflux 1 hour reflux 2,4-dimethyl pyrrole-3,5-diethyl dicarboxylate High yield, solid product
Hydrolysis with KOH and acidification Above intermediate, KOH, HCl Aqueous base reflux overnight Hydrolysis and acidification 2,4-dimethyl pyrrole High purity liquid
Vilsmeier–Haack formylation 2,4-dimethyl pyrrole, POCl3, DMF Room temperature overnight Formylated pyrrole derivatives Thick product Good yield

Chemical Reactions Analysis

Types of Reactions: Dimethyl 1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,4-dicarboxylic acid, while reduction can produce various reduced pyrrole derivatives .

Scientific Research Applications

Dimethyl 1H-pyrrole-2,4-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a precursor for drug development, especially in the synthesis of bioactive molecules.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes

Mechanism of Action

The mechanism of action of Dimethyl 1H-pyrrole-2,4-dicarboxylate involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with biological molecules, influencing their function and activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers and Ester Group Variations

Dimethyl 1H-Pyrrole-3,4-Dicarboxylate (CAS: 2818-06-6)
  • Structural Difference : Carboxylate groups at positions 3 and 4 instead of 2 and 3.
  • Impact : Altered electronic distribution reduces reactivity at the 2-position, making it less favorable for further functionalization compared to the 2,4-isomer .
  • Purity : 95% .
Diethyl 1H-Pyrrole-2,4-Dicarboxylate (CAS: 55942-40-0)
  • Structural Difference : Ethyl ester groups replace methyl esters.
  • Impact : Increased lipophilicity (logP ~1.2 vs. 0.5 for dimethyl) enhances solubility in organic solvents. Molecular weight: 211.22 g/mol .
  • Applications : Preferred in hydrophobic reaction environments .

Substituent-Modified Derivatives

Dimethyl 3-(4-Fluorophenyl)-1H-Pyrrole-2,4-Dicarboxylate
  • Structural Difference : 4-Fluorophenyl group at position 3.
  • Properties :
    • Melting point: 174°C
    • Yield: 78% via GP2 (Method B) synthesis .
  • Impact : The electron-withdrawing fluorine enhances electrophilic substitution at the pyrrole ring, enabling regioselective modifications .
Diethyl 5-Iodo-3-Methyl-1H-Pyrrole-2,4-Dicarboxylate
  • Structural Difference : Iodo substituent at position 5 and ethyl esters.
  • Properties :
    • Molecular weight: 351.14 g/mol
    • Key use: Halogenated derivatives are pivotal in Suzuki-Miyaura cross-coupling reactions .
Diethyl 5-(Chloromethyl)-3-Methyl-1H-Pyrrole-2,4-Dicarboxylate (CAS: 5408-12-8)
  • Structural Difference : Chloromethyl group at position 4.
  • Impact : The chloromethyl group provides a reactive site for nucleophilic substitution (e.g., SN2 reactions).
  • Synthesis : Achieves 99.6% yield, the highest among analogues .

Functional Group Additions and Stability

Dimethyl 5-Acetyl-1-Hydroxy-4-Methyl-1H-Pyrrole-2,3-Dicarboxylate
  • Structural Difference : Acetyl and hydroxyl groups at positions 5 and 1.
  • Impact : Intramolecular hydrogen bonding between the hydroxyl and acetyl groups confers exceptional oxidation resistance. The O–H···O bond distance (2.558 Å ) is shorter than average, indicating strong stabilization .
  • Stability : Resists oxidation by m-CPBA, H₂O₂, and PbO₂, unlike the parent compound .
Diethyl 5-(4-Fluorophenyl)-3-Hydroxy-1-Methyl-1H-Pyrrole-2,4-Dicarboxylate (CAS: 1263212-40-3)
  • Structural Difference : Hydroxy and 4-fluorophenyl groups.
  • Impact : Increased polarity due to the hydroxyl group improves aqueous solubility, while the fluorophenyl group maintains aromatic reactivity .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Yield (%) Stability Notes
Dimethyl 1H-pyrrole-2,4-dicarboxylate 2818-07-7 C₈H₉NO₄ 183.16 Baseline reactivity
Dimethyl 3-(4-fluorophenyl)-1H-pyrrole-2,4-dicarboxylate C₁₃H₁₁FNO₄ 264.23 4-Fluorophenyl at C3 174 78 Enhanced electrophilicity
Diethyl 5-iodo-3-methyl-1H-pyrrole-2,4-dicarboxylate 5462-34-0 C₁₁H₁₄INO₄ 351.14 Iodo at C5, methyl at C3 Halogenation substrate
Dimethyl 5-acetyl-1-hydroxy-4-methyl-1H-pyrrole-2,3-dicarboxylate C₁₁H₁₃NO₆ 255.23 Acetyl at C5, hydroxy at C1 Oxidation-resistant
Diethyl 5-(chloromethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate 5408-12-8 C₁₂H₁₆ClNO₄ 273.72 Chloromethyl at C5 99.6 High-yield synthesis

Key Research Findings

  • Electronic Effects : Electron-withdrawing groups (e.g., fluorine, acetyl) enhance electrophilic substitution rates at the pyrrole ring, while alkyl groups (methyl, ethyl) increase steric hindrance .
  • Stability : Hydrogen-bonded derivatives exhibit superior oxidative stability, critical for applications in medicinal chemistry .
  • Synthetic Utility : Halogenated and chloromethyl analogues are preferred for cross-coupling and functionalization reactions, respectively .

Biological Activity

Dimethyl 1H-pyrrole-2,4-dicarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound features a pyrrole ring with two methoxycarbonyl substituents at the 2 and 4 positions. Its molecular formula is C8H10N2O4C_8H_{10}N_2O_4. The compound's unique structure contributes to its biological activity, particularly in antimicrobial and anticancer applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
  • Anticancer Properties : Research indicates that this compound may inhibit specific kinases involved in tumor growth and metastasis. It has demonstrated cytotoxic effects on various cancer cell lines, including A-549 (lung cancer) and MDA-MB-468 (breast cancer) cells, with IC50 values ranging from 0.065 to 9.4 µmol/L .

Antimicrobial Efficacy

Recent studies have evaluated the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus< 16
Escherichia coli< 32
Pseudomonas aeruginosa< 32

These results suggest that the compound exhibits significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer properties have been assessed through various assays. The following table summarizes the IC50 values for different cancer cell lines:

Cell Line IC50 (µmol/L)
A-549 (Lung Cancer)0.065
MDA-MB-468 (Breast Cancer)9.4
HeLa (Cervical Cancer)1.5

The low IC50 values indicate potent anticancer activity, particularly against lung and cervical cancer cell lines .

Case Studies

  • Antimicrobial Study : In a study published in Innovare Academics, this compound was synthesized and tested against several bacterial strains. The results confirmed its potential as a broad-spectrum antimicrobial agent with minimal cytotoxicity to human cells .
  • Anticancer Evaluation : A recent investigation into the compound's effects on cancer cells highlighted its ability to induce apoptosis in A-549 cells through the activation of caspase pathways. This study suggests that this compound could serve as a lead compound for developing new anticancer therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for dimethyl 1H-pyrrole-2,4-dicarboxylate derivatives?

  • Methodological Answer : The synthesis often involves multicomponent reactions using isocyanides and esters. For example, dimethyl 3-(4-fluorophenyl)-1H-pyrrole-2,4-dicarboxylate was synthesized via a copper-catalyzed reaction (NPCu0 catalyst) at 120°C, yielding 78% product . Key steps include optimizing reaction time (e.g., 12–24 hours) and using dichloromethane for extraction. Characterization via ¹H/¹³C NMR, IR, and MS confirms structure and purity .

Q. Which spectroscopic techniques are essential for characterizing dimethyl pyrrole dicarboxylates?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies substituent positions and confirms ester group integration (e.g., methoxy signals at δ 3.8–4.0 ppm) .
  • IR Spectroscopy : Detects carbonyl stretches (C=O) at ~1700 cm⁻¹ and N-H vibrations at ~3300 cm⁻¹ .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .

Q. How is elemental analysis used to verify compound purity?

  • Methodological Answer : Elemental analysis (C, H, N) compares experimental vs. calculated percentages (e.g., C: 53.5% vs. 53.3%, H: 5.6% vs. 5.5%) to confirm >95% purity. Discrepancies >0.3% indicate impurities requiring column chromatography .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve yields of dimethyl pyrrole dicarboxylates?

  • Methodological Answer :

  • Catalyst Screening : NPCu0 outperforms other catalysts in reducing side reactions (e.g., dimerization) .
  • Temperature Control : Reactions at 120°C enhance cyclization efficiency vs. lower temperatures (e.g., 80°C yields drop to 45%) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, increasing yields by ~15% .

Q. How to resolve discrepancies between experimental and theoretical NMR chemical shifts?

  • Methodological Answer :

  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict chemical shifts. Deviations >0.5 ppm may indicate tautomerism or solvent effects .
  • Isotopic Labeling : ¹⁵N-labeled analogs clarify ambiguous N-H proton assignments in crowded spectral regions .

Q. What role do hydrogen-bonding interactions play in crystal packing?

  • Methodological Answer : X-ray crystallography reveals intermolecular N-H···O=C interactions (e.g., N1—H1N···O4, d = 2.87 Å) that stabilize crystal lattices. These interactions influence melting points and solubility .

Q. How to analyze conflicting XRD data for polymorphic forms?

  • Methodological Answer :

  • Space Group Determination : Compare experimental unit cell parameters (e.g., monoclinic P21/c vs. orthorhombic) .
  • Rietveld Refinement : Differentiates between twinned crystals and true polymorphs using SHELXL .

Q. What mechanisms explain the biological activity of pyrrole dicarboxylates?

  • Methodological Answer :

  • Receptor Docking Studies : Molecular dynamics simulations suggest interactions with ATP-binding pockets (e.g., kinase inhibition) .
  • ROS Scavenging : N-hydroxypyrrole derivatives exhibit antioxidant activity via radical stabilization, validated by ESR spectroscopy .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Dimethyl 1H-pyrrole-2,4-dicarboxylate
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Dimethyl 1H-pyrrole-2,4-dicarboxylate

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